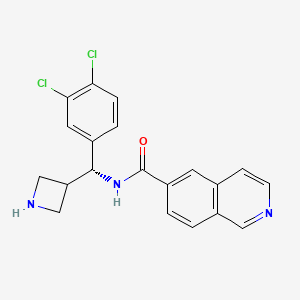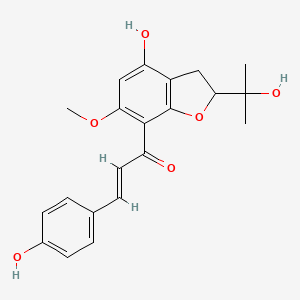
Anticancer agent 131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 131 is a novel compound that has shown promising results in the treatment of various types of cancer It is designed to target and inhibit the growth of cancer cells while minimizing damage to healthy cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 131 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of radiolabeling techniques, where the compound is labeled with iodine-131 (131I) through an electrophilic substitution reaction . This process requires careful optimization of reaction conditions to achieve high labeling yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the preparation of precursor compounds, radiolabeling, and purification steps. Quality control measures are implemented to ensure the final product meets the required standards for clinical use.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Anticancer agent 131 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study radiolabeling techniques and reaction mechanisms.
Biology: Researchers use it to investigate the cellular uptake and distribution of radiolabeled compounds in cancer cells.
Industry: The compound is used in the development of new radiopharmaceuticals and diagnostic agents for cancer imaging and therapy.
Mécanisme D'action
The mechanism of action of Anticancer agent 131 involves its ability to target and inhibit specific molecular pathways in cancer cells. The compound is designed to bind to and inhibit the activity of oncogenes, which are mutated genes that promote cancer growth . By blocking these pathways, this compound can effectively inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
Anticancer agent 131 is unique compared to other similar compounds due to its specific radiolabeling with iodine-131 and its targeted mechanism of action. Similar compounds include:
Propriétés
Formule moléculaire |
C33H24ClN3O5 |
|---|---|
Poids moléculaire |
578.0 g/mol |
Nom IUPAC |
4-(5-chloro-2-hydroxyphenyl)-6-(2,6-dimethylphenyl)-3-(4-nitrophenyl)-1-phenyl-5H-pyrrolo[3,4-b]pyridine-2,7-dione |
InChI |
InChI=1S/C33H24ClN3O5/c1-19-7-6-8-20(2)30(19)35-18-26-29(25-17-22(34)13-16-27(25)38)28(21-11-14-24(15-12-21)37(41)42)32(39)36(31(26)33(35)40)23-9-4-3-5-10-23/h3-17,38H,18H2,1-2H3 |
Clé InChI |
BNHZYZSRGAEEKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2CC3=C(C2=O)N(C(=O)C(=C3C4=C(C=CC(=C4)Cl)O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)
